2,3-Dibromobutanoyl chloride
Description
2,3-Dibromobutanoyl chloride (C₄H₅Br₂ClO) is a brominated acyl chloride characterized by two bromine atoms at the 2- and 3-positions of its four-carbon chain and a reactive chloride group at the terminal carbonyl. This compound is primarily utilized in organic synthesis as an acylating agent, enabling the introduction of the 2,3-dibromobutanoyl moiety into target molecules. Its reactivity stems from the electrophilic carbonyl chloride group, which facilitates nucleophilic substitution reactions.
Properties
Molecular Formula |
C4H5Br2ClO |
|---|---|
Molecular Weight |
264.34 g/mol |
IUPAC Name |
2,3-dibromobutanoyl chloride |
InChI |
InChI=1S/C4H5Br2ClO/c1-2(5)3(6)4(7)8/h2-3H,1H3 |
InChI Key |
HDDBCAAUVRGDMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)Cl)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Functional Group Influence: 2,3-Dibromobutanoyl chloride’s acyl chloride group confers higher electrophilicity compared to sulfonyl chlorides (e.g., 2,3-dibromobenzenesulfonyl chloride). This makes it more reactive in nucleophilic acyl substitutions, such as esterifications or amide formations . Sulfonyl chlorides (e.g., analogs in ) are typically less reactive toward alcohols/amines but excel in sulfonylation reactions for introducing sulfonate groups.
Bromine Substitution Effects: The 2,3-diBr arrangement in this compound introduces steric hindrance and electron-withdrawing effects, which may slow reaction kinetics compared to non-halogenated acyl chlorides. Similar trends are observed in brominated benzenesulfonyl chlorides, where halogen placement affects solubility and stability . Tribrominated analogs (e.g., 2,3,6-tribromobenzenesulfonyl chloride) exhibit reduced solubility due to increased molecular weight and steric bulk, a factor likely relevant to this compound derivatives .
Synthetic Applications :
- Brominated acyl chlorides are pivotal in synthesizing bioactive molecules, as seen in , where brominated intermediates are used in pharmaceutical preparations (e.g., methyl ester syntheses) .
- In contrast, sulfonyl chlorides like those in are employed in creating sulfonamide drugs or surfactants, highlighting divergent reactivity profiles .
Q & A
Q. Table 1. Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | −20°C to 0°C | Minimizes over-bromination | |
| Stoichiometry (Br₂) | 2.1 eq | Balances reactivity and waste | |
| Catalyst (FeCl₃) | 0.5 mol% | Accelerates bromination |
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